Butyrylsulfamoyl Chloride
Description
Butyrylsulfamoyl Chloride (CAS 847445-17-4) is an organosulfur compound with the molecular formula C₄H₈ClNO₃S . Its structure combines a sulfamoyl group (-SO₂NH₂) and a butyryl chloride moiety, rendering it highly reactive due to the electrophilic chlorine atom. This compound is primarily employed in synthesizing sulfonamides, a critical class of pharmaceuticals and agrochemicals. Its reactivity enables nucleophilic substitution with amines, alcohols, or water, forming sulfonamides, esters, or carboxylic acids, respectively .
Properties
Molecular Formula |
C4H8ClNO3S |
|---|---|
Molecular Weight |
185.63 g/mol |
IUPAC Name |
N-butanoylsulfamoyl chloride |
InChI |
InChI=1S/C4H8ClNO3S/c1-2-3-4(7)6-10(5,8)9/h2-3H2,1H3,(H,6,7) |
InChI Key |
PJEMPFXROXEBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences :
- Molecular Formula: C₄H₈Cl₂N₂S (vs. C₄H₈ClNO₃S for Butyrylsulfamoyl Chloride) .
- Functional Groups : Contains a thiophene ring with two amine groups and hydrochloride salts, unlike the sulfamoyl-acyl hybrid structure of this compound.
- Applications : Used in conductive polymer synthesis and organic intermediates, contrasting with this compound’s role in sulfonamide drug synthesis.
- Hazards : Primarily irritant, lacking the corrosiveness of acyl chlorides .
2-Chloro-5-(Trifluoromethoxy)Benzoyl Chloride (CAS 1261731-24-1)
Reactivity and Stability :
- Molecular Formula : C₈H₃Cl₂F₃O₂ (aromatic acyl chloride) .
- Functional Groups : Benzoyl chloride with electron-withdrawing substituents (Cl, CF₃O), enhancing stability compared to aliphatic acyl chlorides like this compound.
- Applications : Used in agrochemical and polymer synthesis, leveraging its aromatic electrophilicity.
- Hazards : Corrosive but less moisture-sensitive than aliphatic acyl chlorides .
Butyl Chloride
Functional and Handling Contrasts :
- Molecular Formula : C₄H₉Cl (alkyl chloride) .
- Reactivity : Less reactive than acyl chlorides; used as a solvent or alkylating agent.
- Hazards : Highly flammable and volatile, requiring precautions against inhalation and flammability rather than corrosiveness .
Data Table: Comparative Analysis
Research Findings and Key Differentiators
- Reactivity Hierarchy : this compound > Aromatic acyl chlorides > Alkyl chlorides. The sulfamoyl group enhances electrophilicity, enabling rapid sulfonamide formation .
- Stability : Aromatic acyl chlorides (e.g., 2-Chloro-5-(Trifluoromethoxy)Benzoyl Chloride) resist hydrolysis better than aliphatic derivatives due to aromatic stabilization .
- Hazard Profiles : Acyl chlorides require rigorous moisture control, while alkyl chlorides prioritize flammability management .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Butyrylsulfamoyl Chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (tested for chemical compatibility), tightly sealed goggles, and protective clothing to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential release of corrosive vapors. Respiratory protection (e.g., NIOSH-approved respirator) is required in high-concentration environments .
- First Aid : Immediate washing with water for skin contact, artificial respiration for inhalation exposure, and prompt medical consultation .
- Storage : Store in airtight containers away from moisture and incompatible substances (e.g., bases, alcohols) to prevent hazardous reactions .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure, focusing on sulfamoyl and butyryl group signals .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., S=O stretch at ~1350–1160 cm, C-Cl at ~750 cm) .
- Elemental Analysis : Quantify chlorine and sulfur content to verify purity (>95% recommended for synthetic applications) .
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts, with retention times calibrated against standards .
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer :
- Reaction Optimization : Test stoichiometric ratios (e.g., butyric acid derivatives with sulfamoyl chloride precursors) under anhydrous conditions .
- Solvent Selection : Use inert solvents (e.g., dichloromethane) to minimize side reactions. Document solvent purity and drying methods .
- Purification : Employ distillation or recrystallization, reporting melting/boiling points and yield percentages .
- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental steps, ensuring reproducibility .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve this compound yield?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to evaluate variables (temperature, catalyst loading, reaction time). For example, a 2 factorial design can identify interactions between parameters .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to determine rate-limiting steps .
- Scale-Up Considerations : Assess heat dissipation and mixing efficiency using computational fluid dynamics (CFD) models to prevent exothermic runaway reactions .
Q. What strategies resolve contradictory stability data for this compound under varying environmental conditions?
- Methodological Answer :
- Systematic Review Framework : Apply PRISMA guidelines to aggregate and assess stability studies, identifying biases or methodological inconsistencies .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., humidity-controlled chambers, inert atmospheres) .
- Advanced Analytics : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS to track degradation products and validate hypotheses .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices and frontier molecular orbitals to predict sites for nucleophilic attack (e.g., sulfamoyl vs. acyl chloride groups) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polarity effects on hydrolysis rates) .
- Data Validation : Cross-reference computational predictions with experimental kinetic data, using statistical tools (e.g., RMSD analysis) to refine models .
Q. What methodologies ensure accurate quantification of this compound in complex matrices?
- Methodological Answer :
- Isotope Dilution Mass Spectrometry (IDMS) : Use Cl-labeled analogs as internal standards to correct for matrix effects .
- Sample Preparation : Develop SPE (solid-phase extraction) protocols tailored to matrix polarity (e.g., biological vs. environmental samples) .
- Method Validation : Adhere to ICH guidelines for precision, accuracy, and LOD/LOQ determination, reporting confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
